Lipophilicity Impact of C1-Methyl Substitution
The target compound’s C1-methyl group contributes to a calculated LogP of approximately 1.4, compared to LogP 1.3 (XLogP3) for the unsubstituted analog ethyl 3-oxoisoindoline-1-carboxylate (CAS 20361-10-8) [1][2]. This ΔLogP of ~0.1, while modest, is measurable and consistent with the addition of a methyl group. Higher lipophilicity can influence membrane permeability and non-specific protein binding in biological assays, directly affecting the compound's suitability for cell-based screening campaigns [3].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP ≈ 1.4 (predicted) |
| Comparator Or Baseline | Ethyl 3-oxoisoindoline-1-carboxylate (CAS 20361-10-8): LogP = 1.3 (XLogP3) |
| Quantified Difference | ΔLogP ≈ +0.1 units |
| Conditions | Predicted LogP values from computational models (chemsrc / molaid data). |
Why This Matters
Even small lipophilicity differences affect compound distribution in biological assays; researchers requiring specific LogP ranges for blood-brain barrier penetration or solubility optimization should note this distinction when selecting building blocks.
- [1] MolAid. Ethyl 1-methyl-3-oxoisoindoline-1-carboxylate. CAS 1613215-56-7. Octanol-water partition coefficient (LogP): 1.4. https://www.molaid.com (accessed 2024). View Source
- [2] MolAid. 3-Oxo-1,2-dihydroisoindole-1-carboxylic acid ethyl ester (CAS 20361-10-8). Octanol-water partition coefficient (LogP): 1.3. https://www.molaid.com (accessed 2024). View Source
- [3] Nicastro, G.; et al. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. Molecules 2022, 27, 5647. DOI: 10.3390/molecules27175647. (Describes how methyl group introduction modulates drug properties including solubility and selectivity.) View Source
